molecular formula C19H21N3O3S2 B10925055 (5E)-3-[2-(3,4-dimethoxyphenyl)ethyl]-5-[(1,5-dimethyl-1H-pyrazol-4-yl)methylidene]-2-thioxo-1,3-thiazolidin-4-one

(5E)-3-[2-(3,4-dimethoxyphenyl)ethyl]-5-[(1,5-dimethyl-1H-pyrazol-4-yl)methylidene]-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B10925055
M. Wt: 403.5 g/mol
InChI Key: RAVPMOUPDVNUED-LICLKQGHSA-N
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Description

3-(3,4-DIMETHOXYPHENETHYL)-5-[(E)-1-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)METHYLIDENE]-2-THIOXO-1,3-THIAZOLAN-4-ONE is a complex organic compound that belongs to the class of thiazolidinones

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4-DIMETHOXYPHENETHYL)-5-[(E)-1-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)METHYLIDENE]-2-THIOXO-1,3-THIAZOLAN-4-ONE typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Thiazolidinone Ring: This can be achieved by reacting a suitable thioamide with an α-halo ketone under basic conditions.

    Introduction of the Pyrazole Moiety: The pyrazole ring can be introduced through a condensation reaction with an appropriate aldehyde or ketone.

    Methoxylation: The methoxy groups on the phenethyl moiety can be introduced via methylation reactions using reagents like dimethyl sulfate or methyl iodide.

Industrial Production Methods

Industrial production of such complex compounds often involves optimization of reaction conditions to maximize yield and purity. This may include:

    Catalysis: Using catalysts to enhance reaction rates.

    Purification: Employing techniques like recrystallization, chromatography, and distillation to purify the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom in the thiazolidinone ring.

    Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.

    Substitution: The methoxy groups and the pyrazole ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halides, nucleophiles like amines or thiols.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in catalytic reactions.

    Synthesis: It serves as an intermediate in the synthesis of more complex molecules.

Biology

    Enzyme Inhibition: It may act as an inhibitor for certain enzymes, making it useful in biochemical studies.

    Antimicrobial Activity: Thiazolidinones are known for their antimicrobial properties.

Medicine

    Drug Development: The compound’s structure suggests potential as a lead compound in drug discovery, particularly for anti-inflammatory or anticancer agents.

Industry

    Material Science: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(3,4-DIMETHOXYPHENETHYL)-5-[(E)-1-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)METHYLIDENE]-2-THIOXO-1,3-THIAZOLAN-4-ONE involves interaction with molecular targets such as enzymes or receptors. The thiazolidinone ring and the pyrazole moiety are key structural features that enable binding to these targets, potentially inhibiting their activity and modulating biological pathways.

Comparison with Similar Compounds

Similar Compounds

    Thiazolidinones: Compounds with similar thiazolidinone rings.

    Pyrazoles: Compounds containing the pyrazole ring.

    Phenethylamines: Compounds with a phenethylamine backbone.

Uniqueness

The unique combination of the thiazolidinone ring, pyrazole moiety, and methoxy-substituted phenethyl group distinguishes this compound from others. This structural diversity contributes to its potential for varied biological activities and applications.

Properties

Molecular Formula

C19H21N3O3S2

Molecular Weight

403.5 g/mol

IUPAC Name

(5E)-3-[2-(3,4-dimethoxyphenyl)ethyl]-5-[(1,5-dimethylpyrazol-4-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C19H21N3O3S2/c1-12-14(11-20-21(12)2)10-17-18(23)22(19(26)27-17)8-7-13-5-6-15(24-3)16(9-13)25-4/h5-6,9-11H,7-8H2,1-4H3/b17-10+

InChI Key

RAVPMOUPDVNUED-LICLKQGHSA-N

Isomeric SMILES

CC1=C(C=NN1C)/C=C/2\C(=O)N(C(=S)S2)CCC3=CC(=C(C=C3)OC)OC

Canonical SMILES

CC1=C(C=NN1C)C=C2C(=O)N(C(=S)S2)CCC3=CC(=C(C=C3)OC)OC

Origin of Product

United States

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